molecular formula C14H14ClFN2O2 B13719503 tert-Butyl 2-Chloro-8-fluoroquinazoline-4-acetate

tert-Butyl 2-Chloro-8-fluoroquinazoline-4-acetate

Cat. No.: B13719503
M. Wt: 296.72 g/mol
InChI Key: OEBZIKPWOFFFFC-UHFFFAOYSA-N
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Description

tert-Butyl 2-Chloro-8-fluoroquinazoline-4-acetate: is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This specific compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a fluorine atom attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-Chloro-8-fluoroquinazoline-4-acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-8-fluoroquinazoline with tert-butyl acetate in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-Chloro-8-fluoroquinazoline-4-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield tert-butyl 2-amino-8-fluoroquinazoline-4-acetate, while coupling reactions can produce more complex quinazoline derivatives .

Scientific Research Applications

tert-Butyl 2-Chloro-8-fluoroquinazoline-4-acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-Chloro-8-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-Chloro-8-fluoroquinazoline-4-acetate is unique due to the specific positioning of the chlorine and fluorine atoms on the quinazoline ring. This unique arrangement can result in different chemical reactivity and biological activity compared to its analogs. The presence of the tert-butyl group also influences its solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14ClFN2O2

Molecular Weight

296.72 g/mol

IUPAC Name

tert-butyl 2-(2-chloro-8-fluoroquinazolin-4-yl)acetate

InChI

InChI=1S/C14H14ClFN2O2/c1-14(2,3)20-11(19)7-10-8-5-4-6-9(16)12(8)18-13(15)17-10/h4-6H,7H2,1-3H3

InChI Key

OEBZIKPWOFFFFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=C2C=CC=C(C2=NC(=N1)Cl)F

Origin of Product

United States

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